Cas no 286369-05-9 (2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide)

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide 化学的及び物理的性質
名前と識別子
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- D-glycero-D-gulo-Heptononitrile,2,6-anhydro-, 3,4,5,7-tetrabenzoate
- [(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate
- 2,3,4,6-TETRA-O-BENZOYL-B-D-GLUCOPYRANOSYL CYANIDE
- 2,3,3,3-TETRAFLUOROPROPIONAMIDE
- 2,3,4,6-TETRA-O-BENZOYL-BETA-D-GLUCOPYRANOSYL CYANIDE
- [(2R, 3R, 4R, 5S, 6S)-3, 4, 5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate
- 286369-05-9
- D-glycero-D-gulo-Heptononitrile, 2,6-anhydro-, 3,4,5,7-tetrabenzoate
- (2R,3R,4R,5S,6S)-2-((Benzoyloxy)methyl)-6-cyanotetrahydro-2H-pyran-3,4,5-triyl tribenzoate
- (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name)
- DTXSID20457830
- 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosylcyanide
- (2R,3R,4R,5S,6S)-2-((Benzoyloxy)methyl)-6-cyanotetrahydro-2H-pyran-3,4,5-triyltribenzoate
- 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide
-
- インチ: InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1
- InChIKey: JKHRAWZFZMGIKG-JWXZHISWSA-N
- SMILES: C1C=CC(C(OC[C@H]2O[C@@H](C#N)[C@H](OC(C3C=CC=CC=3)=O)[C@@H](OC(C3C=CC=CC=3)=O)[C@@H]2OC(C2C=CC=CC=2)=O)=O)=CC=1
計算された属性
- 精确分子量: 605.16900
- 同位素质量: 605.16858144g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 45
- 回転可能化学結合数: 13
- 複雑さ: 1060
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 6.1
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 138Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- Boiling Point: 764.7±60.0 °C(Predicted)
- PSA: 138.22000
- LogP: 4.81118
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | MT00729-250 mg |
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide |
286369-05-9 | 250MG |
$142.93 | 2023-01-03 | ||
A2B Chem LLC | AB34477-250mg |
2,3,4,6-Tetra-o-benzoyl-beta-d-glucopyranosyl cyanide |
286369-05-9 | 250mg |
$832.00 | 2024-04-20 | ||
Chemenu | CM410742-1g |
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide |
286369-05-9 | 95%+ | 1g |
$311 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732428-1g |
(2r,3r,4R,5s,6s)-2-((Benzoyloxy)methyl)-6-cyanotetrahydro-2h-pyran-3,4,5-triyl tribenzoate |
286369-05-9 | 98% | 1g |
¥2719.00 | 2024-05-20 | |
Biosynth | MT00729-100 mg |
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide |
286369-05-9 | 100MG |
$95.29 | 2023-01-03 | ||
Biosynth | MT00729-2000 mg |
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide |
286369-05-9 | 2g |
$933.84 | 2023-01-03 | ||
Biosynth | MT00729-1000 mg |
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide |
286369-05-9 | 1g |
$333.52 | 2023-01-03 | ||
A2B Chem LLC | AB34477-50mg |
2,3,4,6-Tetra-o-benzoyl-beta-d-glucopyranosyl cyanide |
286369-05-9 | 50mg |
$532.00 | 2024-04-20 | ||
TRC | T207605-100mg |
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide |
286369-05-9 | 100mg |
$ 165.00 | 2022-06-03 | ||
TRC | T207605-500mg |
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide |
286369-05-9 | 500mg |
$ 545.00 | 2022-06-03 |
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanideに関する追加情報
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide (CAS No. 286369-05-9): A Comprehensive Overview
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide (CAS No. 286369-05-9) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is a derivative of β-D-glucopyranose, a common monosaccharide, and is characterized by the presence of four benzoyl groups attached to the hydroxyl groups of the glucose moiety, along with a cyanide group at the anomeric position. The intricate structure of this compound makes it an interesting subject for both academic research and industrial applications.
The synthesis of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide involves a series of well-defined chemical reactions. The initial step typically involves the protection of the hydroxyl groups of β-D-glucopyranose using benzoyl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups are temporarily shielded from further reactivity. Subsequently, the anomeric position is converted to a cyanide group through a nucleophilic substitution reaction, often using an appropriate cyanide source such as potassium cyanide or trimethylsilyl cyanide (TMS-CN). The final step involves deprotection to remove the benzoyl groups, although in some applications, the fully protected form may be desired for its stability and reactivity.
In recent years, 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide has been explored for its potential in various medicinal applications. One notable area of research is its use as a precursor in the synthesis of glycosides and other carbohydrate-based compounds. The presence of the cyanide group at the anomeric position provides a versatile handle for further chemical modifications, making it an attractive starting material for the preparation of complex glycoconjugates. These glycoconjugates have shown promise in areas such as cancer therapy, where they can be designed to target specific cell surface receptors or deliver therapeutic agents selectively to tumor cells.
Beyond its use as a synthetic intermediate, 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide has also been studied for its biological activities. Research has indicated that this compound exhibits certain bioactive properties that could be harnessed for therapeutic purposes. For instance, studies have shown that derivatives of this compound can modulate cellular signaling pathways involved in inflammation and immune responses. Additionally, there is growing interest in exploring its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls or inhibit key enzymatic processes.
The structural complexity and functional versatility of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide have also made it a valuable tool in carbohydrate chemistry and glycoscience. In these fields, it serves as a model compound for understanding the behavior and reactivity of protected carbohydrates. Its use in NMR spectroscopy and X-ray crystallography has provided insights into the conformational preferences and intermolecular interactions of carbohydrate derivatives. These studies are crucial for developing new strategies for carbohydrate-based drug design and delivery systems.
In conclusion, 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide (CAS No. 286369-05-9) is a multifaceted compound with significant potential in both fundamental research and applied chemistry. Its unique structure and chemical properties make it an important molecule for advancing our understanding of carbohydrate chemistry and developing new therapeutic agents. As research in this area continues to evolve, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
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